

# Chemical and physical properties of Esomeprazole potassium

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## Compound of Interest

Compound Name: *Esomeprazole potassium*

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## An In-depth Technical Guide to the Chemical and Physical Properties of **Esomeprazole Potassium**

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical and physical properties of **Esomeprazole potassium**, a prominent proton pump inhibitor. It is designed to be a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism and synthesis.

## Core Chemical and Physical Properties

**Esomeprazole potassium** is the potassium salt of the S-enantiomer of omeprazole.[1] As a proton pump inhibitor, it effectively suppresses gastric acid secretion by irreversibly inhibiting the H<sup>+</sup>/K<sup>+</sup>-ATPase in gastric parietal cells.[2][3][4] The following table summarizes its key chemical and physical properties.

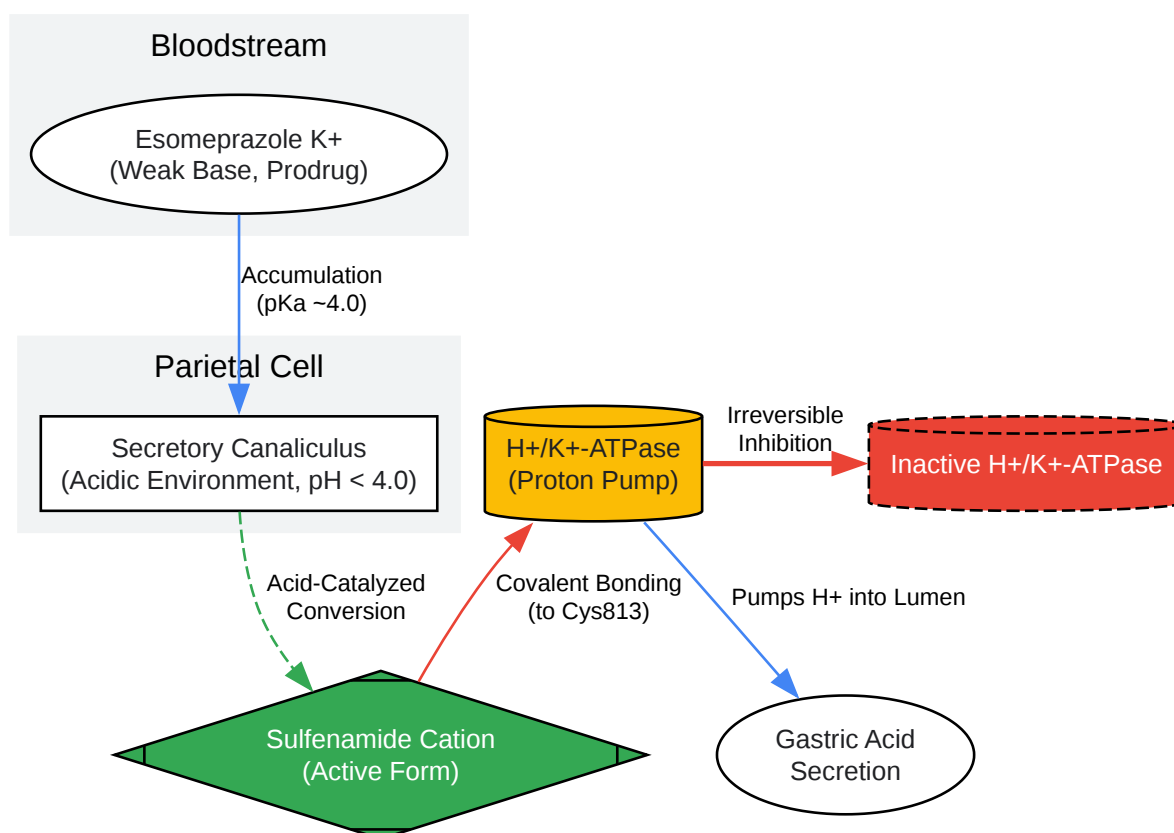
| Property          | Value  | Source(s)    |
|-------------------|--|--------------|
| IUPAC Name        | potassium 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfanyl]benzimidazol-1-ide   | [5][6]       |
| CAS Number        | 161796-84-5  | [5][7][8]    |
| Molecular Formula | C <sub>17</sub> H <sub>18</sub> KN <sub>3</sub> O <sub>3</sub> S   | [3][5][8]    |
| Molecular Weight  | 383.5 g/mol  | [5][6]       |
| Appearance        | White to off-white solid powder  | [2][9]       |
| Melting Point     | 155°C; A polymorphic Form C (ethanol solvate) exhibits a DSC thermogram with an exothermic peak at 112.71 °C and an endothermic peak at 206.99 °C. | [9][10][11]  |
| Solubility        | Soluble in Dimethyl Sulfoxide (DMSO) and a mixture of Methanol and DMSO (MEOH-DMSO).   | [2][8][12]   |
| pKa               | Esomeprazole is a weak base with pKa values of approximately 4.0 and 9.0.  | [13][14]     |
| Polymorphism      | Exists in various polymorphic forms, including Form A (methanol solvate), Form B (hydrate), Form C (ethanol solvate), and Form X.                  | [10][11][15] |

## Mechanism of Action: Proton Pump Inhibition

Esomeprazole is a prodrug that requires activation within an acidic environment.[13][16] It accumulates in the secretory canaliculi of gastric parietal cells, where the low pH catalyzes its

conversion to a reactive tetracyclic sulfenamide cation.[13][17] This active form then establishes a covalent disulfide bond with cysteine residues, particularly Cys813, on the luminal surface of the H<sup>+</sup>/K<sup>+</sup>-ATPase enzyme.[13] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[13][18] Restoration of acid secretion necessitates the synthesis of new H<sup>+</sup>/K<sup>+</sup>-ATPase molecules.[13]

Proton pump inhibition by Esomeprazole.



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Caption: Proton pump inhibition by Esomeprazole.

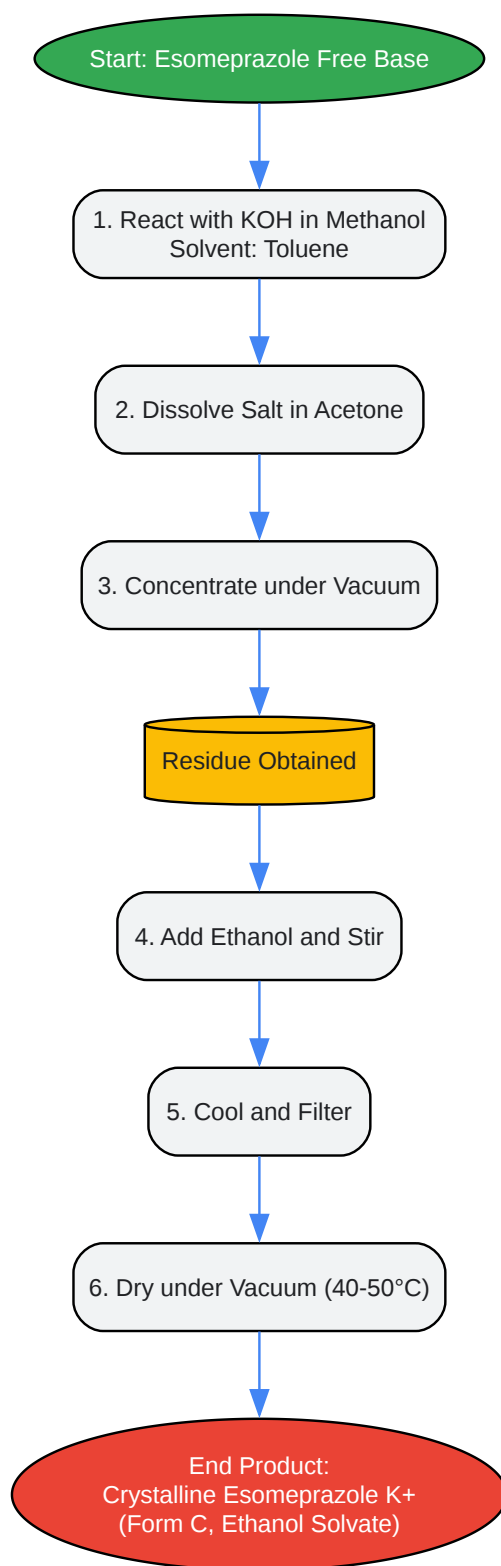
## Experimental Protocols

### Synthesis of Crystalline Esomeprazole Potassium (Form C)

The synthesis of specific polymorphic forms of **Esomeprazole potassium** is crucial for ensuring stability and desired pharmaceutical properties. The following protocol is based on

methods described for preparing the stable Form C ethanol solvate.[10]

- Salt Formation: React Esomeprazole free base with a potassium source, such as potassium hydroxide dissolved in methanol, to form the **esomeprazole potassium** salt.[10][19]
- Dissolution: Dissolve the resulting **esomeprazole potassium** salt in a polar aprotic solvent. Acetone is a preferred solvent for this step.[10]
- Concentration: Concentrate the solution under vacuum to obtain a residue.[10]
- Solvent Exchange and Crystallization: Add a second solvent, such as ethanol, to the residue and stir the mixture.[10]
- Isolation: Cool the mixture to facilitate crystallization and then isolate the crystalline Form C of **esomeprazole potassium** via filtration.[10]
- Drying: Dry the isolated solid under vacuum at a temperature of approximately 40-50°C.[10]



Workflow for Synthesis of Esomeprazole K+ Form C.

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Caption: Workflow for Synthesis of Esomeprazole K+ Form C.

## Analytical Methodologies

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification and purity assessment of Esomeprazole in bulk drug and pharmaceutical dosage forms.

- System: Agilent 1100 series or equivalent.[20]
- Column: C18 column (e.g., Zorbax SB C18, 250 × 4.6 mm, 5 µm).[21]
- Mobile Phase: A degassed mixture of a buffer and an organic solvent. A common composition is a 40:60 (v/v) ratio of buffer to acetonitrile. The buffer can be prepared with 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of sodium hydroxide in 1000 ml of water, with the pH adjusted to 6.8.[21]
- Flow Rate: 1.0 ml/min.[21]
- Detection: UV detection at 280 nm or 302 nm.[21][22]
- Standard Preparation: A standard stock solution is prepared by dissolving a known weight of Esomeprazole working standard in the mobile phase to achieve a specific concentration (e.g., 200 µg/ml).[21]
- Sample Preparation: For tablets, a powder equivalent to a specific dose (e.g., 40 mg) is dissolved in the mobile phase, sonicated, and diluted to the final volume. The solution is then filtered through a 0.45 µm filter before injection.[21]
- Analysis: The amount of Esomeprazole in the sample is determined by comparing the peak area from the sample chromatogram to that of the standard solution.[22]

A simple and rapid UV-spectrophotometric method can be used for the estimation of Esomeprazole.

- Solvent: Methanol.[23]
- Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ): 299 nm.[23]
- Procedure:

- Prepare a stock solution of Esomeprazole in methanol (e.g., 1000 ppm).[23]
- From the stock solution, prepare a working standard solution (e.g., 100 ppm).[23]
- Create a series of dilutions to establish a calibration curve within a linear range (e.g., 2-10 µg/ml).[23]
- Measure the absorbance of the sample solution and quantify the concentration using the calibration curve.[23]
- Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[23]

## Stability and Polymorphism

Esomeprazole is sensitive to heat, humidity, and light.[14][20] Stability studies are critical and are typically performed under accelerated conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH) to determine the shelf-life and appropriate storage conditions.[14][20]

The existence of multiple polymorphic forms of **Esomeprazole potassium** has been identified, including solvates and hydrates.[11] Each polymorph can have distinct physical properties, such as solubility and melting point, which can impact the drug's bioavailability and formulation characteristics.[15] Characterization of these forms is typically achieved through techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.[10] For example, the patented Form C ethanol solvate is characterized by specific peaks in its XRPD pattern at  $13.1$  and  $14.0\ 2\theta \pm 0.2\ 2\theta$ . [10] The selection and control of a specific polymorphic form are critical aspects of drug development and manufacturing.

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